molecular formula C13H14Br2N2O3S B13953225 3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid

3,5-Dibromo-2-{[(2,2-dimethylpropanoyl)carbamothioyl]amino}benzoic acid

Cat. No.: B13953225
M. Wt: 438.14 g/mol
InChI Key: XVUZENOKRNZPFJ-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[[[(2,2-dimethyl-1-oxopropyl)amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes bromine atoms, a benzoic acid core, and functional groups that contribute to its reactivity and utility in chemical synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[[[(2,2-dimethyl-1-oxopropyl)amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[[[(2,2-dimethyl-1-oxopropyl)amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

3,5-Dibromo-2-[[[(2,2-dimethyl-1-oxopropyl)amino]thioxomethyl]amino]-benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific molecular structures.

    Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[[[(2,2-dimethyl-1-oxopropyl)amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and functional groups in the compound enable it to form covalent bonds with target molecules, modulating their activity and function. This interaction can lead to changes in cellular processes, making the compound valuable in therapeutic and research applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,5-Dibromo-2-[[[(2,2-dimethyl-1-oxopropyl)amino]thioxomethyl]amino]-benzoic acid stands out due to its unique combination of functional groups and bromine atoms. This structural uniqueness enhances its reactivity and versatility in various chemical and biological applications, making it a valuable compound in scientific research .

Properties

Molecular Formula

C13H14Br2N2O3S

Molecular Weight

438.14 g/mol

IUPAC Name

3,5-dibromo-2-(2,2-dimethylpropanoylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C13H14Br2N2O3S/c1-13(2,3)11(20)17-12(21)16-9-7(10(18)19)4-6(14)5-8(9)15/h4-5H,1-3H3,(H,18,19)(H2,16,17,20,21)

InChI Key

XVUZENOKRNZPFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

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